molecular formula C8H14O2 B8215849 (4S)-2,2-dimethyloxane-4-carbaldehyde

(4S)-2,2-dimethyloxane-4-carbaldehyde

Cat. No.: B8215849
M. Wt: 142.20 g/mol
InChI Key: LQCOXFCJGIILHS-ZETCQYMHSA-N
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Description

(4S)-2,2-Dimethyloxane-4-carbaldehyde is a chiral aldehyde derivative of the oxane (tetrahydropyran) ring system. Its structure features a six-membered saturated oxygen-containing ring with two methyl groups at the 2-position and an aldehyde functional group at the 4-position. The (4S) stereochemistry imparts specific spatial arrangements that influence its physical properties and reactivity.

Properties

IUPAC Name

(4S)-2,2-dimethyloxane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2)5-7(6-9)3-4-10-8/h6-7H,3-5H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCOXFCJGIILHS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](CCO1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(2S,4S)-4-Methyloxane-2-carbaldehyde

  • Structural Differences : Lacks the 2,2-dimethyl substitution, having only a single methyl group at position 4.
  • Physical Properties: Molecular formula C7H12O2, molecular weight 128.17 g/mol (compared to the target compound’s inferred C8H14O2, ~142.20 g/mol).
  • Reactivity: The mono-methyl analog may exhibit faster reaction kinetics in nucleophilic additions due to reduced steric bulk.

(4S,6Z)- and (4S,6E)-6-Dodecen-4-olide

  • Functional Group Contrast : These lactones contain ester groups instead of aldehydes, with double bonds at position 6 (Z/E isomers).
  • Synthesis : Prepared via Grignard reactions and Lindlar catalyst hydrogenation, highlighting divergent synthetic pathways compared to aldehyde-focused routes .
  • Applications : Used as flavor enhancers in dairy products, unlike aldehydes, which are more reactive and suited for synthetic intermediates.

Sdox (Complex Tetracenomycin Derivative)

  • Structural Similarities : Incorporates a tetrahydro-2H-pyran (oxane analog) subunit and an aldehyde-containing benzoate ester.
  • Reactivity : The aldehyde in Sdox participates in conjugation with aromatic systems, enhancing its bioactivity in pharmaceutical contexts .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Functional Group Comparison : A pyrimidine-based carboxylic acid with chloro and methyl substituents.
  • Chemical Behavior : The aromatic pyrimidine ring offers stability under acidic/basic conditions, contrasting with the oxane ring’s conformational flexibility .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituents Key Applications
(4S)-2,2-Dimethyloxane-4-carbaldehyde C8H14O2* ~142.20* Aldehyde, Ether 2,2-dimethyl Synthetic intermediate
(2S,4S)-4-Methyloxane-2-carbaldehyde C7H12O2 128.17 Aldehyde, Ether 4-methyl Not available
(4S,6Z)-6-Dodecen-4-olide C12H20O2 196.29 Lactone, Alkene 6Z-alkene Flavoring agent (milk)
Sdox C47H44N2O11S3 925.04 Aldehyde, Ester, Ketone Multiple complex groups Pharmaceuticals
2-Chloro-6-methylpyrimidine-4-carboxylic acid C6H5ClN2O2 172.57 Carboxylic acid Chloro, methyl Not available

*Calculated based on structural analogs.

Research Findings and Implications

  • Functional Group Reactivity : Aldehydes exhibit higher electrophilicity than lactones or carboxylic acids, making them versatile in condensation or oxidation reactions .
  • Stereochemical Influence : The (4S) configuration ensures specific spatial orientations critical for interactions in chiral environments, such as enzyme-binding sites .
  • Thermodynamic Stability : The oxane ring’s saturated structure provides greater conformational stability compared to aromatic pyrimidines, which resist electrophilic substitution .

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